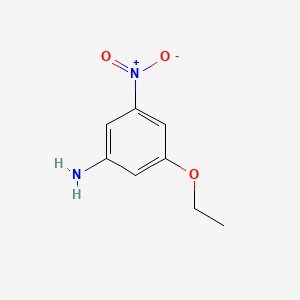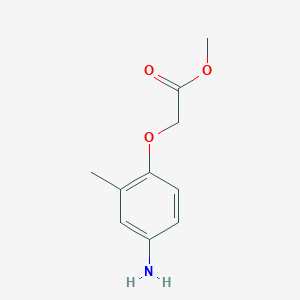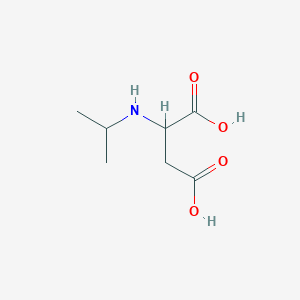
N-Isopropyl-DL-aspartic acid
Vue d'ensemble
Description
N-Isopropyl-DL-aspartic acid is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Isopropyl-DL-aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isopropyl-DL-aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Forensic Science Applications : The ratio of D- to L-enantiomers of aspartic acid in proteins, including interference from compounds like N-TFA isopropyl Hyp ester, has been used in forensic science for age estimation at death (Waite, Collins, & van Duin, 1999).
Neuroscience Research : N-methyl-DL-aspartic acid has been studied for its effects on neuronal activity, particularly its role in membrane depolarizations and conductance changes in hippocampal neurons (Hablitz, 1982).
Biochemistry and Metabolic Studies : The impact of N-alkyl derivatives of aspartic acid, including N-isopropyl aspartic acid, on urea synthesis in rat liver homogenates has been investigated, highlighting the role of these compounds in metabolic pathways (Charbonneau & Berlinguet, 1963).
Drug Delivery and Probe Study : The synthesis of compounds like N-methacryloyl-L-β-isopropyl asparagine benzyl ester, which contain chiral groups and thermo-sensitive N-isopropyl amide, shows potential applications in drug delivery systems or probe studies (Luo Chun-hu, 2014).
Bioprocess Control : Derivatives of DL-aspartic acid have been utilized in the industrial application of immobilized microbial cells for the continuous production of various L-amino acids, demonstrating the role of these compounds in bioprocessing and fermentation technologies (Tosa, Senuma, Nakagawa, & Morimoto, 1992).
Biopharmaceutical Research : In biopharmaceutical research, isomeric peptide analyses involving aspartic acid to isoaspartic acid isomerization are critical, and methods like high-resolution demultiplexing ion mobility spectrometry-mass spectrometry have been employed for this purpose (Butler, Dodds, Flick, Campuzano, & Baker, 2022).
Electrochemical Applications : The use of DL-malic acid and L-aspartic acid as additives in the negative electrolyte of vanadium redox flow batteries to improve stability and electrochemical performance is an example of the application of aspartic acid derivatives in the field of electrochemistry (Liu, Liu, He, Han, & Chen, 2014).
Propriétés
IUPAC Name |
2-(propan-2-ylamino)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)8-5(7(11)12)3-6(9)10/h4-5,8H,3H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLZGPNLZQHUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-DL-aspartic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cycloheptyl [4-(trifluoromethyl)phenyl]methanol](/img/structure/B7940308.png)
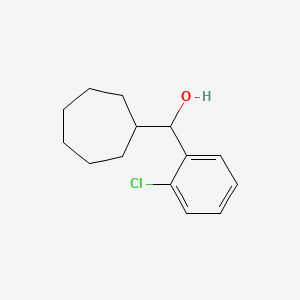

![Cycloheptyl [3-(trifluoromethyl)phenyl]methanol](/img/structure/B7940325.png)

![Ethyl 3-oxo-3-[4-(propan-2-yl)cyclohexyl]propanoate](/img/structure/B7940351.png)




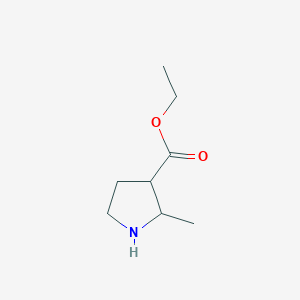
amine](/img/structure/B7940413.png)
